2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol is a chemical compound with the molecular formula C14H9ClF3NO and a molecular weight of 299.68 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a trifluoromethyl group and a methoxyphenol moiety .
Preparation Methods
The synthesis of 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6-methoxy-2-hydroxybenzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Scientific Research Applications
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine linkage and methoxyphenol moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol include other aromatic compounds with trifluoromethyl groups and imine linkages. Examples include:
- 4-chloro-3-(trifluoromethyl)aniline
- 6-methoxy-2-hydroxybenzaldehyde
- Trifluoromethylphenyl imines These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-10-5-6-12(16)11(7-10)15(17,18)19/h2-8,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPTBWUQDAZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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